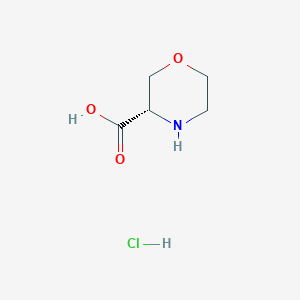

(S)-Morpholine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSLARZELUGARZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655097 | |

| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-04-9 | |

| Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Morpholine-3-carboxylic acid hydrochloride: A Core Physicochemical Profile for Drug Development Professionals

An In-depth Technical Guide for Researchers

Foreword

As Senior Application Scientists, we understand that the journey from a promising molecule to a viable drug candidate is paved with precise data. The fundamental physicochemical properties of a starting material are not mere checklist items; they are the bedrock upon which all subsequent research—from synthetic route optimization to formulation and ADME profiling—is built. This guide is dedicated to a critical chiral building block in modern medicinal chemistry: (S)-Morpholine-3-carboxylic acid hydrochloride.

We move beyond a simple data sheet to provide a deeper, more instructive analysis. This document is crafted to be a self-validating system for fellow researchers. It not only presents the known properties of this compound but also explains the causality behind them, offers detailed protocols for determining unlisted parameters, and grounds every claim in authoritative sources. Our goal is to empower you with a robust understanding of this molecule, enabling more informed and efficient research and development.

Molecular Identity and Verification

Unambiguous identification is the first pillar of scientific integrity. This compound is a chiral heterocyclic compound, valued for introducing specific stereochemistry and a favorable morpholine scaffold into target molecules.[1][2]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3S)-Morpholine-3-carboxylic acid hydrochloride | [3][4] |

| CAS Number | 1187929-04-9 | [1][3][5][6][7] |

| CAS (Free Base) | 106825-79-0 | [4] |

| Molecular Formula | C₅H₁₀ClNO₃ | [1][6][7] |

| Molecular Weight | 167.59 g/mol | [1][5][6][7] |

| Canonical SMILES | C1COCC(=O)O.Cl | [3] |

| InChI Key | CWSLARZELUGARZ-WCCKRBBISA-N | [3] |

A Note on CAS Numbers: Researchers should be aware that the free base, (S)-Morpholine-3-carboxylic acid, has a distinct CAS number from its hydrochloride salt. Using the correct identifier is crucial for accurate literature searches and regulatory submissions.

Essential Physicochemical Properties

The physical and chemical behaviors of a compound dictate its handling, reactivity, and formulation potential.

Physical State and Appearance

This compound is consistently supplied as a white to off-white crystalline solid .[3] The crystalline form suggests a defined lattice structure, which is typical for organic salts and is a prerequisite for consistent bulk properties.

Melting Point

The melting point is a critical quality attribute, serving as a primary indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Status: An experimentally confirmed melting point for this compound is not consistently reported in publicly available literature. A Safety Data Sheet notes this value as "no data available".[8]

Expert Insight: The absence of reported data presents a characterization gap. We strongly advise researchers to determine this parameter empirically upon receipt of a new batch. This not only verifies purity but also informs the compound's thermal stability limits for handling and reaction setup. A standard capillary melting point apparatus (e.g., Büchi or Stuart Scientific) should be used. Given its structure as an amino acid hydrochloride, decomposition at the melting point is possible and should be noted.

Solubility Profile

Solubility is a master variable in drug development, directly influencing everything from synthetic work-up to bioavailability. While quantitative data is sparse, a qualitative profile can be reliably predicted based on the molecule's structure. The presence of the hydrochloride salt, a charged carboxylic acid, and the polar ether group makes it highly amenable to polar solvents.

Table 2: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Soluble | The ionic nature of the hydrochloride salt and the multiple hydrogen bond donors/acceptors lead to strong, favorable interactions with polar protic solvents. One supplier confirms it is soluble in water.[3] |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate the cation and anion, though perhaps less effectively than water. |

| Non-Polar | Toluene, Hexanes, Dichloromethane | Insoluble / Very Sparingly Soluble | The high polarity and ionic character of the molecule are incompatible with the non-polar nature of these solvents. |

Acidity and Ionization (pKa)

The pKa values of a molecule are fundamental to its behavior in a biological system. They dictate the ionization state at a given pH, which in turn governs membrane permeability, receptor binding, and formulation pH. This molecule is amphoteric, possessing both an acidic group (carboxylic acid) and a basic group (the secondary amine, which is protonated in the hydrochloride form).

Status: No experimentally determined pKa values have been found in the reviewed literature.

Expert Insight & Protocol: Based on analogous structures, we can provide authoritative estimates. The carboxylic acid pKa (pKa₁) is expected to be in the range of 2.0 - 2.5 . The pKa of the morpholinium conjugate acid (pKa₂) is expected to be around 8.5 - 9.0 , similar to the pKa of morpholine itself (8.49).[9]

Determining these values empirically is essential for any development program. The gold-standard method is potentiometric titration.

Protocol: Potentiometric pKa Determination

Objective: To precisely determine the pKa values of the carboxylic acid and the secondary amine of this compound.

Pillar of Trustworthiness: This protocol is a self-validating system. The resulting titration curve must exhibit two clear, distinct equivalence points for the data to be considered valid.

Methodology:

-

System Preparation:

-

Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Prepare a 0.1 M standardized solution of NaOH, ensuring it is free of carbonate.

-

Prepare a 0.01 M solution of the sample by accurately weighing ~16.8 mg of this compound and dissolving it in 10.0 mL of deionized, CO₂-free water.

-

-

Titration Execution:

-

Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

-

Immerse the calibrated pH electrode and a micro-burette containing the 0.1 M NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~11.5, ensuring you have passed the second buffer region.

-

-

Data Analysis:

-

Plot pH (y-axis) versus equivalents of NaOH added (x-axis).

-

Determine the two equivalence points (the points of maximum slope) using the first derivative method (ΔpH/ΔV).

-

pKa₁ (Carboxylic Acid): Find the pH at the half-equivalence point for the first titration step (i.e., the pH at 0.5 equivalents of NaOH).

-

pKa₂ (Morpholinium Ion): Find the pH at the half-equivalence point between the first and second equivalence points (i.e., the pH at 1.5 equivalents of NaOH).

-

Visualization of Workflow

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1187929-04-9: 3-Morpholinecarboxylic acid, hydrochlori… [cymitquimica.com]

- 4. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1187929-04-9 | 4H58-5-S9 | MDL MFCD06809590 | (3S)-Morpholine-3-carboxylic acid hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. 1187929-04-9 | CAS DataBase [m.chemicalbook.com]

- 7. 1187929-04-9|this compound|BLD Pharm [bldpharm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Morpholine - Sciencemadness Wiki [sciencemadness.org]

The Multifaceted Biological Activities of Morpholine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Morpholine-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring is a versatile and highly valued heterocyclic scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents.[4] When functionalized to form morpholine-3-carboxylic acid, this scaffold provides a chiral building block with enhanced capabilities for selective molecular interactions, positioning it as a key intermediate in the synthesis of a diverse range of biologically active compounds.[5] This guide provides an in-depth exploration of the significant biological activities of morpholine-3-carboxylic acid derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties, offering valuable insights for researchers and professionals in the field of drug development.

The synthesis of the morpholine-3-carboxylic acid core can be achieved through various synthetic routes, often starting from readily available amino alcohols. A general approach involves the cyclization of an N-protected serine or threonine derivative, followed by further modifications to introduce diverse functionalities. The presence of both a secondary amine and a carboxylic acid group provides two reactive handles for combinatorial library synthesis, allowing for the exploration of a vast chemical space to optimize biological activity.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway and carbonic anhydrases.[6][7]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[6][8][9] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway, with some exhibiting dual inhibitory activity against both PI3K and mTOR.[7][9] The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of these kinases, forming key hydrogen bond interactions.[6]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and how morpholine derivatives can intervene.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of selected morpholine-quinazoline derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| AK-3 | 2-(4-chlorophenyl) | A549 (Lung) | 10.38 ± 0.27 | [10] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [10] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [10] | ||

| AK-10 | 2-(3,4,5-trimethoxyphenyl) | A549 (Lung) | 8.55 ± 0.67 | [10] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [10] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [10] | ||

| 10e | Tetrahydroquinoline derivative | A549 (Lung) | 0.033 ± 0.003 | [11] |

| 5h | Benzimidazole-oxadiazole derivative | HT-29 (Colon) | 3.103 ± 0.979 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the morpholine-3-carboxylic acid derivatives in the culture medium. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12][13] Certain CA isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Morpholine-based derivatives have been designed as inhibitors of these enzymes.[12][13] The morpholine moiety can interact with the zinc ion in the active site and/or with surrounding amino acid residues, leading to the inhibition of the enzyme's catalytic activity.[12]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Morpholine-3-carboxylic acid derivatives have shown significant promise as neuroprotective agents, primarily by targeting enzymes implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[14][15]

Mechanism of Action: Cholinesterase and Monoamine Oxidase Inhibition

In Alzheimer's disease, the deficiency of the neurotransmitter acetylcholine is a key pathological feature. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze acetylcholine.[15] Inhibition of these enzymes increases the levels of acetylcholine in the brain, providing symptomatic relief. Morpholine derivatives have been shown to be effective inhibitors of both AChE and BuChE.[15]

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[15] Inhibition of MAO-B, in particular, has been explored as a therapeutic strategy for Parkinson's disease. Certain morpholine-based compounds have demonstrated potent and selective inhibition of MAO-B.[14]

The diagram below illustrates the mechanism of action of morpholine derivatives as cholinesterase inhibitors.

Caption: Mechanism of cholinesterase inhibition by morpholine derivatives.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Morpholine-3-carboxylic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[16]

Quantitative Data: Antimicrobial Activity of Morpholine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (mg/mL) | Reference |

| Derivative 3 | Enterococcus faecium | 3.125 | [16] |

| Enterococcus gallinarum | 3.125 | [16] | |

| Micrococcus flavus | > 12.5 | [16] | |

| Derivative 4 | Brochothrix thermosphacta | > 12.5 | [16] |

| Derivative 6 | Enterococcus faecium | 6.25 | [16] |

| Enterococcus gallinarum | 3.125 | [16] | |

| Pseudomonas orientalis | 6.25 | [16] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds (morpholine derivatives)

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control well with a known antibiotic and a negative control well with only broth and inoculum.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the morpholine ring and the carboxylic acid moiety.

-

Anticancer Activity: For PI3K/mTOR inhibitors, substitutions on the pyrrolopyrimidine core significantly impact potency and selectivity. The introduction of a phenylurea moiety at the 2-position of the core structure leads to potent dual PI3Kα/mTOR inhibitors.[8] In the case of morpholino-quinazoline derivatives, the substitution pattern on the phenyl ring attached to the quinazoline core influences cytotoxic activity, with electron-withdrawing and methoxy groups often enhancing potency.[10]

-

Neuroprotective Activity: For cholinesterase inhibitors, the length and nature of the linker connecting the morpholine ring to another aromatic system can significantly affect inhibitory potency.[15]

-

General Observations: The presence of the morpholine nitrogen is often crucial for activity, as its replacement can lead to a loss of inhibitory potential.[17] The stereochemistry at the C3 position of the morpholine ring can also play a critical role in determining the potency and selectivity of the derivatives.

Conclusion and Future Perspectives

Morpholine-3-carboxylic acid and its derivatives represent a highly promising and versatile scaffold in the field of drug discovery. Their demonstrated efficacy as anticancer, neuroprotective, and antimicrobial agents, coupled with their favorable pharmacokinetic properties, makes them attractive candidates for further development. The ability to readily introduce chemical diversity at multiple positions allows for the fine-tuning of their biological activity and selectivity. Future research in this area should focus on elucidating the detailed mechanisms of action for a broader range of biological targets, expanding the structure-activity relationship studies to guide the rational design of more potent and selective inhibitors, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of the chemical space around the morpholine-3-carboxylic acid core is poised to deliver the next generation of innovative therapeutics.

References

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. Retrieved December 30, 2025, from [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed. Retrieved December 30, 2025, from [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Institutes of Health. Retrieved December 30, 2025, from [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). Innovare Academic Sciences. Retrieved December 30, 2025, from [Link]

-

Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Journal of Ayurveda and Integrated Medical Sciences. Retrieved December 30, 2025, from [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (n.d.). RSC Publishing. Retrieved December 30, 2025, from [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Semantic Scholar. Retrieved December 30, 2025, from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. Retrieved December 30, 2025, from [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 30, 2025, from [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved December 30, 2025, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved December 30, 2025, from [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

(PDF) Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Retrieved December 30, 2025, from [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved December 30, 2025, from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved December 30, 2025, from [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Carbonic Anhydrase Inhibitors. (n.d.). Lecturio. Retrieved December 30, 2025, from [Link]

-

(PDF) morpholine antimicrobial activity. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Carbonic Anhydrase Inhibitors. (n.d.). NCBI Bookshelf. Retrieved December 30, 2025, from [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

(PDF) Design, synthesis, bioactivity, and computational studies of some morpholine-clubbed coumarinyl acetamide and cinnamide derivatives. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. (2014). PubMed. Retrieved December 30, 2025, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 12. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of (S)-Morpholine-3-carboxylic acid hydrochloride in Common Laboratory Solvents

Introduction

(S)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical development.[1] As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its solubility characteristics is paramount for researchers, process chemists, and formulation scientists.[1] This guide provides a comprehensive analysis of the expected solubility of this compound in a range of common laboratory solvents. In the absence of extensive published experimental data for this specific molecule, this paper synthesizes information from structurally analogous compounds, fundamental chemical principles, and established solubility determination methodologies to offer a robust predictive overview and practical guidance for laboratory work.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a salt composed of a protonated morpholine ring with a carboxylic acid substituent and a chloride counter-ion. This structure imparts several key physicochemical properties that govern its interaction with various solvents:

-

High Polarity: The presence of the ammonium cation, the carboxylic acid group (with its capacity for hydrogen bonding), and the ether linkage in the morpholine ring makes the molecule highly polar.

-

Ionic Nature: As a hydrochloride salt, the compound exists in an ionized form, which significantly influences its solubility, particularly in polar solvents. Salt formation is a common strategy to enhance the aqueous solubility of drug candidates.

-

Hydrogen Bonding Capability: The molecule possesses multiple hydrogen bond donors (the ammonium and carboxylic acid protons) and acceptors (the oxygen atoms of the ether and carboxylic acid, and the chloride anion). This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents.

-

Chirality: The molecule possesses a stereocenter at the 3-position of the morpholine ring. While chirality does not directly dictate solubility in achiral solvents, it is a critical attribute for its utility in stereospecific synthesis.

Below is a diagram illustrating the key structural features influencing the solubility of this compound.

Caption: Key molecular characteristics of this compound.

Expected Solubility Profile in Common Laboratory Solvents

Based on its structure and by analogy with other amino acid hydrochlorides, a qualitative and semi-quantitative solubility profile can be predicted.

Polar Protic Solvents

These solvents, characterized by the presence of O-H or N-H bonds, are capable of hydrogen bonding.

-

Water: this compound is expected to be highly soluble in water. The ionic nature of the salt and the extensive hydrogen bonding capabilities of the molecule will lead to strong solute-solvent interactions. For many amino acid hydrochlorides, solubilities in water are often high.[2][3]

-

Methanol and Ethanol: The compound is anticipated to be soluble to moderately soluble in short-chain alcohols like methanol and ethanol.[2] While these solvents are polar and can act as hydrogen bond donors and acceptors, their lower dielectric constant compared to water may result in slightly reduced solubility. Generally, the solubility of amino acid hydrochlorides in alcohols decreases as the alkyl chain length of the alcohol increases.[4][5]

-

Isopropanol and other longer-chain alcohols: Solubility is expected to be sparingly soluble to slightly soluble in these solvents due to their decreasing polarity.

Polar Aprotic Solvents

These solvents are polar but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): The compound is likely to be soluble to moderately soluble in strong polar aprotic solvents like DMSO and DMF. These solvents have high dielectric constants and can effectively solvate the cation and anion.

-

Acetonitrile (ACN): Solubility in acetonitrile is expected to be slightly soluble to sparingly soluble . While polar, ACN is a weaker solvent for salts compared to DMSO or DMF.

-

Acetone and Ethyl Acetate: The compound is predicted to be sparingly soluble to insoluble in these solvents due to their lower polarity.

Nonpolar Solvents

These solvents have low dielectric constants and are incapable of significant hydrogen bonding.

-

Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF): The compound is expected to be insoluble in these solvents. The significant difference in polarity between the highly polar solute and the nonpolar solvent will prevent effective solvation.

-

Toluene, Hexanes, Diethyl Ether: this compound is anticipated to be insoluble in these nonpolar hydrocarbon and ether solvents.

Summary of Expected Solubility

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Highly Soluble | Ionic nature and extensive hydrogen bonding. |

| Methanol | Soluble | Good polarity and hydrogen bonding capabilities. | |

| Ethanol | Moderately Soluble | Reduced polarity compared to methanol. | |

| Isopropanol | Sparingly Soluble | Further reduction in polarity. | |

| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constant effectively solvates ions. |

| Acetonitrile | Slightly Soluble | Lower polarity than DMSO/DMF. | |

| Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | Insufficient polarity to dissolve the salt. | |

| Nonpolar | Dichloromethane, THF | Insoluble | Large polarity mismatch. |

| Toluene, Hexanes | Insoluble | Nonpolar nature prevents solvation of the ionic compound. |

Factors Influencing Solubility

Effect of pH

As a salt of a secondary amine and a carboxylic acid, the pH of the aqueous solution will significantly impact the solubility of this compound. The molecule has two ionizable groups: the morpholinium cation and the carboxylic acid.

-

In acidic solutions (low pH): The carboxylic acid will be protonated and largely non-ionized, while the morpholine nitrogen remains protonated. The overall charge of the molecule will be positive.

-

Near neutral pH: The carboxylic acid will be deprotonated (carboxylate anion), and the morpholine nitrogen will remain protonated, forming a zwitterion. The solubility of amino acids is often at a minimum at their isoelectric point.

-

In basic solutions (high pH): The carboxylic acid will be deprotonated, and the morpholinium cation will be deprotonated to the neutral secondary amine.

The hydrochloride salt form is expected to have its highest aqueous solubility at low pH.

Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, increasing the temperature of the solvent will likely increase the solubility of this compound. However, the magnitude of this effect would need to be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the equilibrium solubility can be determined using the well-established shake-flask method. This protocol provides a reliable means to ascertain the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The agitation ensures continuous mixing of the solid with the solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

The following diagram illustrates the workflow of the shake-flask solubility determination method.

Caption: A stepwise representation of the shake-flask method.

Conclusion

References

-

Merck Index Online. Morpholine . Royal Society of Chemistry. [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1965). Solubilities Studies of Basic Amino Acids . Agricultural and Biological Chemistry, 29(4), 379-384. [Link]

-

Solubility of Things. Morpholine hydrochloride . [Link]

-

ChemAnalyst. Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications . [Link]

-

Hayashi, K., Nagashima, N., & Hino, T. (1964). Solubilities Studies of Basic Amino Acids . Journal of the Agricultural Chemical Society of Japan, 38(2), 77-81. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems . Open Access Dissertations. Paper 159. [Link]

- Lahiri, S. C. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 58(1), 136-138.

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems . [Link]

-

ResearchGate. Computational models for the prediction of drug solubility . [Link]

-

Acros Pharmatech. This compound . [Link]

-

PubChem. Morpholine . [Link]

-

PubChem. Morpholine-3-carboxylic acid amide hydrochloride . [Link]

-

Kalepu, S., & Nekkanti, V. (2015). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients . Pharmaceutical Research, 32(11), 3623–3634. [Link]

-

ResearchGate. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation . [Link]

-

ResearchGate. Computational prediction of drug solubility in supercritical carbon dioxide: Thermodynamic and artificial intelligence modeling . [Link]

-

Capot Chemical. MSDS of Thiomorpholine-3-carboxylic acid hydrochloride . [Link]

-

Labchem. (^+)-Morpholine-3-carboxylic acid hydrochloride, 96% . [Link]

-

Semantic Scholar. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation . [Link]

-

Wikipedia. Morpholine . [Link]

-

PubChem. (S)-Morpholine-2-carboxylic acid hydrochloride . [Link]

- Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

Sources

Stability and storage conditions for (S)-Morpholine-3-carboxylic acid hydrochloride

An In-depth Technical Guide to the Stability and Storage of (S)-Morpholine-3-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a crucial chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[1][2] Its structural integrity is paramount to ensuring the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes detailed protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology industries.

Physicochemical Profile and Intrinsic Stability

This compound (CAS No. 1187929-04-9) is a heterocyclic compound presented as a solid hydrochloride salt.[3][4] The presence of a secondary amine, an ether linkage, a carboxylic acid, and a chiral center defines its reactivity and stability profile. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base by protecting the secondary amine from oxidative and other degradative reactions. However, the compound is hygroscopic and susceptible to degradation under specific environmental conditions.

Key Molecular Features Influencing Stability:

-

Morpholine Ring: The ether linkage is generally stable, but the secondary amine is a site for potential oxidation.

-

Carboxylic Acid: This functional group can participate in esterification or decarboxylation reactions, although the latter typically requires high temperatures.

-

Hydrochloride Salt: Provides stability but indicates that the compound's stability will be highly pH-dependent. The free base, liberated at higher pH, is more nucleophilic and prone to degradation.

-

Chiral Center: Racemization is a potential risk under harsh basic or acidic conditions, which could compromise the stereochemical purity of the material.

Recommended Storage and Handling Protocols

To maintain the long-term integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from material safety data sheets and chemical best practices.[3][5]

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Store in a cool place (2-8°C recommended for long-term). | Lower temperatures reduce the rate of potential degradation reactions. While some suppliers state "room temperature," controlled cool conditions are preferable to mitigate risks from temperature fluctuations.[6][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The secondary amine in the morpholine ring is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[6] |

| Humidity | Keep in a dry, tightly sealed container. | The compound is hygroscopic. Moisture absorption can lead to physical changes (clumping) and initiate hydrolytic degradation pathways. |

| Light | Protect from light. | While specific photostability data is not widely published, compounds with heteroatoms can be susceptible to photolytic degradation. Protection from light is a standard precautionary measure. |

| Container | Use original, well-sealed packaging. | Ensures the material is protected from environmental factors and contamination.[5] |

Handling Precautions:

-

Handle exclusively in a well-ventilated area or fume hood to avoid inhalation.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

-

Avoid dust formation during handling.[3]

-

Wash hands thoroughly after handling.

Potential Degradation Pathways and Mechanisms

Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and for identifying at-risk conditions. Based on the chemistry of the morpholine moiety and related structures, several degradation mechanisms can be postulated.[9][10]

Oxidative Degradation

The secondary amine of the morpholine ring is the most likely site for oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over long periods. This can lead to the formation of N-oxides or ring-opened byproducts. Forced degradation studies on complex molecules containing a morpholine ring have confirmed N-oxidation as a primary degradation product in the presence of H₂O₂.[10]

pH-Dependent Degradation (Hydrolysis)

-

Alkaline Conditions: In a basic environment (pH > 7), the hydrochloride salt is neutralized, liberating the more reactive free secondary amine. This can catalyze degradation and potentially lead to ring cleavage.

-

Acidic Conditions: While the hydrochloride salt provides stability in mildly acidic conditions, harsh acidic environments, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, though this is generally less favorable than reactions involving the amine.

Diagram of Postulated Degradation Pathways

The following diagram illustrates the primary theoretical degradation pathways for this compound under stress conditions.

Caption: Postulated degradation pathways under various stress conditions.

Methodology for Stability Assessment

A comprehensive stability assessment involves both forced degradation and real-time stability studies, guided by ICH (International Council for Harmonisation) principles.[11]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradants.[12]

Experimental Workflow:

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of water and methanol.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12h). Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples at intermediate time points (e.g., 30 min, 1h, 2h). Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the solvent to the target concentration for analysis.

-

Photolytic Degradation: Expose a known quantity of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[10]

Real-Time Stability Study Protocol

Objective: To establish a re-test period or shelf life under recommended storage conditions.

-

Packaging: Package multiple samples of a single batch of the compound in containers that simulate the proposed commercial packaging.

-

Storage: Place the samples in a calibrated stability chamber maintained at the recommended long-term storage condition (e.g., 5°C ± 3°C).

-

Testing Schedule: Pull samples for full analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, test the samples for:

-

Appearance (visual inspection)

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Moisture content (Karl Fischer titration)

-

Chiral Purity

-

Conclusion

The chemical stability of this compound is robust under proper storage conditions but is susceptible to degradation under oxidative and high-pH environments. Its hygroscopic nature necessitates stringent control over humidity. For drug development professionals, implementing the recommended storage protocols and conducting thorough stability assessments, including forced degradation studies, is non-negotiable. These practices ensure the material's quality and consistency, which is fundamental to the successful development of safe and effective pharmaceutical products.

References

- BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/1187929-04-9.html]

- Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. [URL: https://pentachemicals.eu/wp-content/uploads/2022/03/Morpholine_msds.pdf]

- Acros PharnaTech Limited. (2018). SAFETY DATA SHEET: this compound. [URL: https://www.acros.com/p/en/sds/US/EN/46/00/46000_US_EN.pdf]

- TCI Chemicals. (2025). SAFETY DATA SHEET: Morpholine Hydrochloride. [URL: https://www.tcichemicals.com/KR/en/assets/sds/M3284_KR_EN.pdf]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Morpholine. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/252360]

- Navy Brand Manufacturing. (2014). SAFETY DATA SHEET: Morpholine. [URL: https://www.navybrand.com/sds/sds_morpholine.pdf]

- OSHA. (2003). Morpholine (OSHA Method PV2123). [URL: https://www.osha.gov/sites/default/files/methods/pv2123.pdf]

- Nexchem Ltd. (2019). SAFETY DATA SHEET: Morpholine. [URL: https://www.nexchem.co.uk/content/sds/Morpholine.pdf]

- Shanghai Canbi Pharma Ltd. (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid SAFETY DATA SHEET. [URL: http://www.canbipharm.com/sds/(3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC%20ACID.pdf]

- MedCrave. (2016). Forced Degradation Studies. [URL: https://medcraveonline.

- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC124694/]

- Chem-Impex. (S)-4-Boc-morpholine-3-carboxylic acid. [URL: https://www.chemimpex.com/products/07869]

- Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Science and Technology. [URL: https://www.researchgate.

- Al-Tannak, N. F., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(21), 7249. [URL: https://www.mdpi.com/1420-3049/27/21/7249]

- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Interdisciplinary Communications. [URL: https://hjic.org.np/index.php/hjic/article/view/39]

- PubChem. (S)-morpholine-3-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1501894]

- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [URL: https://ajrconline.org/AbstractView.aspx?PID=2014-7-1-19]

- ResearchGate. (2022). Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. [URL: https://www.researchgate.net/figure/Growth-final-pH-of-morpholine-degradation-and-the-quantities-of-ammonia-released-by_tbl1_364072847]

- Shinde, S. L., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [URL: https://www.researchgate.

- Acros Pharmatech. This compound. [URL: https://www.

- Boc Sciences. This compound. [URL: https://www.bocsci.com/product/s-morpholine-3-carboxylic-acid-hydrochloride-cas-1187929-04-9-408931.html]

- CymitQuimica. morpholine-3-carboxylic acid hydrochloride. [URL: https://www.cymitquimica.com/base/morpholine-3-carboxylic-acid-hydrochloride-cas-1187929-04-9]

- Sigma-Aldrich. (S)-morpholine-3-carboxylic acid AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds008256]

- Zhang, Y., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry, 2017, 8564190. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5360936/]

- Hovione. (2015). Small Molecule Development Analytical Methods for Faster Time to Market. [URL: https://www.hovione.com/wp-content/uploads/2021/01/small-molecule-development-analytical-methods-for-faster-time-to-market.pdf]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 1187929-04-9|this compound|BLD Pharm [bldpharm.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-Morpholine-3-carboxylic Acid Hydrochloride

Introduction: The Privileged Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its remarkable versatility and favorable pharmacological properties.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, imparts a unique combination of polarity, metabolic stability, and conformational flexibility to molecules.[3] Its presence can enhance aqueous solubility, improve cell permeability, and positively influence pharmacokinetic profiles, making it a highly sought-after moiety in the design of novel therapeutics.[3][4]

A vast array of drugs across different therapeutic areas incorporate the morpholine structure, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Moclobemide.[1][5] The inherent chirality of substituted morpholines adds another layer of complexity and specificity, allowing for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.[6]

This document provides a detailed guide on the application of (S)-Morpholine-3-carboxylic acid hydrochloride (1) , a key chiral building block, in the synthesis of pharmaceutical intermediates. We will delve into its significance, provide robust protocols for its derivatization via amide bond formation, and offer insights grounded in extensive laboratory experience.

This compound: A Versatile Chiral Building Block

This compound (1) is a valuable intermediate for several reasons:

-

Pre-installed Chirality: The (S)-stereocenter at the 3-position is crucial for creating stereospecific interactions with biological targets, which is fundamental for enhancing potency and selectivity.[6]

-

Orthogonal Functionality: The secondary amine and the carboxylic acid provide two distinct points for chemical modification. The amine is typically protected (e.g., with a Boc group) to allow for selective reaction at the carboxylic acid, or vice-versa.

-

Structural Rigidity and Flexibility: The morpholine ring exists predominantly in a chair conformation, which can introduce a degree of conformational constraint beneficial for binding to protein targets. At the same time, the ring retains some flexibility, allowing it to adapt to the binding pocket.[3]

-

Broad Applicability: This building block is instrumental in synthesizing a wide range of biologically active molecules, particularly those targeting neurological and cardiovascular disorders, as well as in the development of novel peptide-based therapeutics.[6][7]

A common synthetic strategy involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield (S)-4-Boc-morpholine-3-carboxylic acid (2) . This allows for clean and efficient coupling of the carboxylic acid with various amines.

Caption: General workflow for the utilization of (S)-Morpholine-3-carboxylic acid.

Protocols for Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid with an amine is a fundamental transformation in pharmaceutical synthesis.[8] Direct condensation is often inefficient due to the formation of a stable ammonium carboxylate salt.[9] Therefore, activating the carboxylic acid is essential. Below are detailed protocols for common and reliable amide coupling methods using (S)-4-Boc-morpholine-3-carboxylic acid as the starting material.

Method 1: EDC/NHS Coupling

This is a widely used, water-soluble carbodiimide method that proceeds through an active NHS-ester intermediate, minimizing side reactions.[8][10]

Protocol:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Add N-Hydroxysuccinimide (NHS) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

-

Amine Coupling: Add the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

-

Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

-

Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: EDC/NHS mediated amide coupling workflow.

Method 2: HATU Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[11]

Protocol:

-

Activation: In a flask under an inert atmosphere, dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq). The solution should change color, indicating the formation of the activated ester. Stir for 15-30 minutes at room temperature.

-

Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, desired reaction time, and potential for side reactions. The following table summarizes typical conditions and outcomes for the described methods.

| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |

| EDC | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[8] |

| HATU | None | DIPEA, TEA | DMF, NMP | 1-4 hours | 75-98% | High efficiency, fast reaction rates, good for hindered substrates.[11] |

| DCC | HOBt or DMAP | DMAP | DCM, THF | 1-6 hours | 65-90% | Cost-effective, potent activator. |

Yields are highly substrate-dependent and the provided ranges are illustrative.

Troubleshooting and Expert Insights

-

Racemization: For chiral carboxylic acids, racemization can be a concern, especially with over-activation or prolonged reaction times. Using additives like HOBt (1-Hydroxybenzotriazole) or operating at lower temperatures (0 °C) can mitigate this risk. HATU is generally considered to be superior in suppressing racemization.

-

Poor Solubility: If substrates have poor solubility in standard solvents like DCM, consider using DMF or NMP. Ensure the solvents are anhydrous, as water will hydrolyze the activated intermediate.

-

Difficult Couplings: For electron-deficient amines or sterically hindered substrates, HATU is often the reagent of choice.[11] Increasing the reaction temperature or using a more potent activating agent may be necessary. A protocol using EDC and DMAP with a catalytic amount of HOBt has also been shown to be effective for electron-deficient amines.[12]

-

Work-up Challenges: The removal of DMF can be challenging. Washing with a dilute LiCl solution can aid in its removal from the organic phase.[8] The urea byproduct from DCC is notoriously difficult to remove; it is often filtered off after precipitation. The urea from EDC is water-soluble, simplifying purification.[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its inherent chirality and favorable physicochemical properties make it an attractive component for modern drug design. The successful application of this intermediate hinges on the robust and efficient formation of amide bonds. By selecting the appropriate coupling reagents and optimizing reaction conditions as detailed in these protocols, researchers can effectively incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery of novel and effective therapeutic agents.[13][14]

References

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. Retrieved from [Link]

-

Significance and symbolism. (2024). Morpholine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel Antibiotics. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

-

PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

PubMed. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Amide Synthesis [fishersci.dk]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. growingscience.com [growingscience.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi-res.com [mdpi-res.com]

- 14. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]

Application Notes & Protocols: (S)-Morpholine-3-carboxylic acid hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful.[1][2] This reality has elevated the importance of chiral building blocks—enantiopure molecular fragments that serve as foundational starting points for the synthesis of complex drug candidates.[2][3]

Among the myriad of heterocyclic scaffolds, the morpholine moiety is a "privileged" structure in medicinal chemistry.[4] Its unique physicochemical properties, including a weak basic nitrogen and a hydrogen bond-accepting oxygen, often impart favorable characteristics such as improved aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[5] (S)-Morpholine-3-carboxylic acid hydrochloride emerges as a particularly valuable asset in this context. It provides a pre-defined stereocenter within the robust morpholine ring, offering chemists a reliable and efficient tool for introducing this desirable scaffold with absolute stereocontrol in asymmetric synthesis.[6][7] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use.

Physicochemical & Structural Properties

This compound is a stable, solid material amenable to a variety of reaction conditions. Its hydrochloride salt form enhances stability and simplifies handling. Understanding its fundamental properties is the first step toward its effective application.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | [8] |

| Molecular Weight | 167.59 g/mol | [8] |

| CAS Number | 863993-41-3 | |

| Appearance | Solid | [8][9] |

| IUPAC Name | (3S)-morpholine-3-carboxylic acid;hydrochloride | [10] |

| Topological Polar Surface Area | 58.6 Ų | [11] |

| Hydrogen Bond Donor Count | 2 | [11] |

| Hydrogen Bond Acceptor Count | 4 | [11] |

Note: The free base form, (S)-Morpholine-3-carboxylic acid, has a molecular weight of 131.13 g/mol .[9][11]

Core Utility in Asymmetric Synthesis

The power of this compound as a chiral building block lies in its trifunctional nature. The molecule contains:

-

A defined stereocenter at the C3 position, which serves as the anchor for stereochemical control.

-

A nucleophilic secondary amine (NH) within the morpholine ring, which can be readily functionalized via acylation, sulfonylation, alkylation, or reductive amination.

-

A carboxylic acid (-COOH) group, which can be activated and coupled to form amides, esters, or reduced to an alcohol.

This combination allows for divergent synthesis, where the building block can be elaborated from two different points to construct complex target molecules without compromising the integrity of the core stereocenter.

Caption: General workflow for incorporating the chiral building block.

Key Applications in Pharmaceutical Synthesis

The utility of this building block is best illustrated through its application in the synthesis of high-value pharmaceutical agents.

Case Study 1: Synthesis of Aprepitant (EMEND®)

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[12] The core of Aprepitant is a complex, tri-substituted morpholine ring. (S)-Morpholine-3-carboxylic acid and its derivatives serve as key starting materials for constructing the cis-vicinally substituted morpholine core with high stereochemical fidelity.[13] Synthetic routes leverage the existing stereocenter to direct the formation of subsequent stereocenters, a strategy known as stereochemical relay.[13] This process is critical for achieving the final, biologically active diastereomer of Aprepitant.[12][14]

Case Study 2: Synthesis of Linezolid Analogues

Linezolid is an important oxazolidinone-class antibiotic. The morpholine ring is a common substituent in many biologically active compounds, and researchers frequently synthesize analogues of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties.[4] (S)-Morpholine-3-carboxylic acid can be used to synthesize novel Linezolid analogues where the standard acetamide group is replaced by more complex moieties derived from the chiral morpholine scaffold.[15][16] These syntheses typically involve coupling the morpholine's carboxylic acid to the amine of the Linezolid core, or functionalizing the morpholine's nitrogen and then attaching it to the phenyl ring of the Linezolid structure.[17][18]

Experimental Protocols

The following protocols are designed to be illustrative of the common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and scales.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20] Morpholine derivatives can be corrosive and toxic.[20][21] Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use.[22][23]

Protocol 1: General Amide Coupling via Carbodiimide Activation

This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[17] The resulting urea byproduct is also water-soluble, simplifying purification. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[17]

Sources

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 9. (S)-morpholine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of Aprepitant [cjph.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. asianpubs.org [asianpubs.org]

- 16. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]